5,6-Bis(bromomethyl)benzo[d][1,3]dioxole

Catalog No.
S12555406
CAS No.
114394-68-2
M.F
C9H8Br2O2
M. Wt
307.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Bis(bromomethyl)benzo[d][1,3]dioxole

CAS Number

114394-68-2

Product Name

5,6-Bis(bromomethyl)benzo[d][1,3]dioxole

IUPAC Name

5,6-bis(bromomethyl)-1,3-benzodioxole

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

InChI

InChI=1S/C9H8Br2O2/c10-3-6-1-8-9(13-5-12-8)2-7(6)4-11/h1-2H,3-5H2

InChI Key

NXXCPCONRWLAAE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CBr)CBr

5,6-Bis(bromomethyl)benzo[d][1,3]dioxole is an organic compound with the molecular formula C9H8Br2O2C_9H_8Br_2O_2 and a molecular weight of approximately 293.94 g/mol. This compound features two bromomethyl groups attached to a benzo[d][1,3]dioxole structure, which is a bicyclic compound characterized by a dioxole ring fused to a benzene ring. The presence of multiple bromine atoms enhances its reactivity, making it useful in various chemical syntheses and applications in research settings .

Due to its functional groups:

  • Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides, facilitating the formation of diverse derivatives.
  • Oxidation: This compound can be oxidized to yield corresponding aldehydes or carboxylic acids.
  • Reduction: Reduction reactions can convert bromine atoms to hydrogen atoms, resulting in the formation of less halogenated derivatives.

The synthesis of 5,6-bis(bromomethyl)benzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole derivatives. Common synthetic routes include:

  • Bromination: Starting from benzo[d][1,3]dioxole or its derivatives, bromination is performed using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Chloromethylation: The introduction of chloromethyl groups can be achieved using chloromethyl methyl ether or piperonyl chloride.
  • Sequential Reactions: The compound can also be synthesized through a series of reactions involving nucleophilic substitutions and further modifications to introduce additional functional groups .

5,6-Bis(bromomethyl)benzo[d][1,3]dioxole has several applications in chemical research and synthesis:

  • Synthesis of Alkaloids: It serves as an intermediate in the synthesis of various benzylisoquinoline alkaloids.
  • Chemical Probes: Due to its reactivity, it can be used as a chemical probe in biological studies.
  • Material Science: Its unique structure may find applications in developing new materials with specific properties.

Several compounds share structural similarities with 5,6-bis(bromomethyl)benzo[d][1,3]dioxole. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-6-(bromomethyl)benzo[d][1,3]dioxole5434-47-9Contains two bromomethyl groups; reactive
5-(Bromomethyl)benzo[d][1,3]dioxole2606-51-1Single bromomethyl group; simpler structure
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole64603-67-4Contains a chloromethyl group; different reactivity
4-(Bromomethyl)benzo[d][1,3]dioxole21852-32-4Bromomethyl group at a different position; less complex
5-Bromo-2,2-difluoro-1,3-benzodioxole233770-05-3Fluorinated derivative; distinct electronic properties

Uniqueness: The unique aspect of 5,6-bis(bromomethyl)benzo[d][1,3]dioxole lies in its dual bromomethyl functionality combined with the dioxole framework. This configuration allows for diverse chemical transformations and potential applications that may not be achievable with simpler analogs .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

307.88706 g/mol

Monoisotopic Mass

305.88910 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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